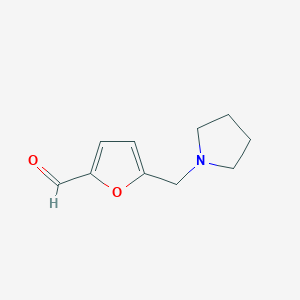

5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(pyrrolidin-1-ylmethyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-8-10-4-3-9(13-10)7-11-5-1-2-6-11/h3-4,8H,1-2,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXJRYYFCZYBLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 5-(pyrrolidin-1-ylmethyl)furan-2-carbaldehyde

Technical Guide for Medicinal Chemistry & Process Development

Part 1: Strategic Analysis & Retrosynthesis

Executive Summary

The compound 5-(pyrrolidin-1-ylmethyl)furan-2-carbaldehyde (CAS 13414-06-7) is a critical pharmacophore in drug discovery, serving as a scaffold for H3 histamine receptor antagonists, antimicrobial agents, and enzyme inhibitors. Its structure combines a reactive furan-2-carboxaldehyde core with a basic pyrrolidine tail, linked by a methylene bridge.

Synthesizing this molecule requires navigating the inherent instability of the furan ring, which is prone to acid-catalyzed polymerization (humin formation) and oxidation. While direct Mannich reactions on furfural are possible, they often suffer from poor regioselectivity and low yields due to the electron-withdrawing aldehyde group deactivating the ring.

This guide prioritizes the Nucleophilic Substitution of 5-Chloromethylfurfural (CMF) as the primary industrial and laboratory route. CMF is a stable, bio-based platform chemical that allows for high-yielding, regioselective amine installation under mild conditions.

Retrosynthetic Logic

The retrosynthetic analysis reveals two distinct pathways. Path A (CMF Route) is preferred for its operational simplicity and scalability. Path B (Mannich/Oxidation) is a viable alternative if CMF is unavailable.

Figure 1: Retrosynthetic disconnection showing the preferred CMF displacement route versus the classical Mannich approach.

Part 2: Primary Synthesis Protocol (CMF Route)

Mechanism & Rationale

This protocol utilizes an SN2 nucleophilic substitution . The chloromethyl group at the C5 position of CMF is highly reactive toward secondary amines.

-

Challenge: The reaction generates HCl as a byproduct. In the presence of the furan aldehyde, acidic conditions can catalyze rapid polymerization into dark, insoluble humins.

-

Solution: Use of an inorganic base (K₂CO₃) or excess amine to neutralize HCl in situ, maintaining a slightly basic pH to preserve the furan ring.

Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 5-Chloromethylfurfural (CMF) | 1.0 | Electrophile (Starting Material) |

| Pyrrolidine | 1.1 - 1.2 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 1.5 | Acid Scavenger (Base) |

| Acetonitrile (MeCN) | Solvent | Polar Aprotic Solvent (Avoids acetal formation) |

| Dichloromethane (DCM) | Extraction | Workup Solvent |

Step-by-Step Procedure

1. Reaction Setup

-

Prepare the Base Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend anhydrous K₂CO₃ (1.5 equiv) in dry Acetonitrile (0.2 M concentration relative to CMF).

-

Add Nucleophile: Add Pyrrolidine (1.1 equiv) to the suspension. Cool the mixture to 0°C using an ice bath. Note: Pyrrolidine is volatile and basic; handle in a fume hood.

-

Add Electrophile: Dissolve 5-Chloromethylfurfural (CMF) in a minimal amount of Acetonitrile. Add this solution dropwise to the cold reaction mixture over 15–20 minutes.

-

Why Dropwise? Controls the exotherm and prevents localized high concentrations of CMF which could self-condense.

-

2. Reaction Monitoring

-

Allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours .

-

Monitor via TLC: Use 5% Methanol in DCM. CMF (Rf ~0.8) should disappear; Product (Rf ~0.3–0.4) will appear as a UV-active spot that stains with Dragendorff’s reagent (orange for amines).

3. Workup (Acid-Base Purification)

This specific workup avoids column chromatography for scale-up.

-

Filtration: Filter off the solid potassium salts (KCl + excess K₂CO₃). Rinse the filter cake with fresh MeCN.

-

Evaporation: Concentrate the filtrate under reduced pressure to remove Acetonitrile.

-

Phase Partition: Dissolve the oily residue in DCM (50 mL). Wash with Saturated NaHCO₃ (2 x 20 mL) to remove any residual acidity.

-

Acid Extraction (Critical Step): Extract the DCM layer with 1M HCl (3 x 20 mL).

-

Basification: Collect the acidic aqueous extracts. Cool to 0°C and slowly basify to pH ~10 using 4M NaOH or solid K₂CO₃. The product will oil out as a yellow emulsion.

-

Final Extraction: Extract the basic aqueous layer with DCM (3 x 30 mL).

-

Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Yield: Expect 85–92% as a yellow-to-orange oil. The product darkens upon standing due to air oxidation; store under Nitrogen/Argon at -20°C.

Part 3: Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, compare your isolated product against these standard spectral parameters.

Data Summary Table

| Analytical Method | Expected Signal / Value | Structural Assignment |

| Appearance | Yellow to Amber Oil | Oxidizes to dark brown/black on air exposure. |

| MS (ESI+) | 180.1 [M+H]⁺ | Calc. MW: 179.22 |

| ¹H NMR (CDCl₃) | 9.56 ppm (s, 1H) | Aldehyde (-CH O) |

| 7.18 ppm (d, J=3.5 Hz, 1H) | Furan C3-H (Deshielded by C=O) | |

| 6.48 ppm (d, J=3.5 Hz, 1H) | Furan C4-H | |

| 3.72 ppm (s, 2H) | Benzylic Methylene (-CH ₂-N) | |

| 2.55 ppm (m, 4H) | Pyrrolidine N-CH ₂ | |

| 1.80 ppm (m, 4H) | Pyrrolidine C-CH ₂ | |

| ¹³C NMR (CDCl₃) | 177.5 (C=O) | Aldehyde Carbon |

| 159.2 (C5), 152.1 (C2) | Furan Quaternary Carbons |

Troubleshooting Guide

-

Problem: Product is dark black/tarry.

-

Cause: Acidic degradation during workup or old CMF.

-

Fix: Ensure CMF is freshly purified (distilled or columned). Keep workup strictly cold during acidification steps.

-

-

Problem: Low Yield.

-

Cause: Product lost in aqueous phase during Acid-Base extraction.

-

Fix: Ensure the final basification reaches pH > 10. The amine must be fully deprotonated to extract back into DCM.

-

Part 4: Process Workflow Diagram

Figure 2: Optimized Acid-Base extraction workflow for high-purity isolation without chromatography.

References

-

Mascal, M. (2015).[10] "5-(Chloromethyl)furfural is the New HMF: Functionally Equivalent But More Practical in Terms of its Production From Biomass."[10] ChemSusChem, 8(20), 3391-3395.[10]

-

Plech, T., et al. (2013). "Mannich base derivatives of 1,2,4-triazoles: Synthesis and antimicrobial activity." Indian Journal of Chemistry, 52B, 467-482.

-

Estévez, V., et al. (2020).[10] "Formaldehyde surrogates in multicomponent reactions." Beilstein Journal of Organic Chemistry, 16, 163-183.

-

Chadwick, D. J., et al. (1973).[11] "Synthesis of furan-2-carbaldehyde-d." Journal of the Chemical Society, Perkin Transactions 1. (Referenced via MDPI for spectral data comparison).

-

BenchChem Protocols. "General Procedure for Nucleophilic Substitution of Alkyl Halides with Amines."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. escholarship.org [escholarship.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. AU2014260269A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (HMF) sulfonates and process for synthesis thereof - Google Patents [patents.google.com]

- 6. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]

- 7. ir.psgcas.ac.in [ir.psgcas.ac.in]

- 8. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

5-(pyrrolidin-1-ylmethyl)furan-2-carbaldehyde chemical properties

Technical Monograph: 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde

Executive Summary & Chemical Identity

This compound is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry. It serves as a "privileged scaffold" due to the presence of two distinct reactive centers: an electrophilic aldehyde at the C2 position and a basic, nucleophilic pyrrolidine moiety linked via a methylene bridge at the C5 position. This dual functionality allows for the rapid generation of diverse molecular libraries, particularly in the development of kinase inhibitors, GPCR ligands (specifically ST2/IL-33 pathway modulators), and antimicrobial agents.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 84966-28-9 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 195.22 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity/temperature) |

| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; sparingly soluble in water (neutral form) |

| Stability | Air-sensitive (aldehyde oxidation); hygroscopic (amine functionality) |

Physicochemical Profile & Stability

The compound exhibits properties characteristic of "Mannich bases" derived from furfural.

-

Basicity: The pyrrolidine nitrogen is moderately basic (

of conjugate acid -

Oxidation Susceptibility: The furan ring, while aromatic, is electron-rich and susceptible to oxidative ring opening under harsh conditions. The aldehyde group is prone to autoxidation to the corresponding carboxylic acid (5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid) upon prolonged exposure to air.

-

Storage Protocol: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Protect from light to prevent furan ring polymerization.

Synthetic Methodology

The most robust and atom-economical route to this compound is the Mannich Reaction . This protocol is designed as a self-validating system where reaction progress is monitored to prevent over-reaction or polymerization.

Protocol: Mannich Condensation

Reaction Scheme:

Reagents:

-

Furan-2-carbaldehyde (Furfural): 1.0 equiv.[1]

-

Pyrrolidine: 1.1 equiv.

-

Formaldehyde (37% aq. solution): 1.2 equiv.

-

Solvent: Ethanol (absolute).

-

Catalyst: Glacial Acetic Acid (0.1 equiv).

Step-by-Step Methodology:

-

Pre-complexation: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.1 equiv) in ethanol (5 mL/mmol) at 0°C.

-

Formaldehyde Addition: Dropwise add formaldehyde solution (1.2 equiv) to the cold amine solution. Stir for 15 minutes to generate the iminium ion intermediate in situ.

-

Substrate Addition: Add furfural (1.0 equiv) and acetic acid (cat.) to the mixture.

-

Reaction: Warm the mixture to room temperature and then heat to reflux (approx. 78°C) for 4–6 hours.

-

Validation Point: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (furfural,

) should disappear, and a new polar spot (

-

-

Workup:

-

Purification: The crude oil is often sufficiently pure (>90%). For higher purity, convert to the HCl salt by adding 1M HCl in ether, filtering the precipitate, and recrystallizing from EtOH/Et2O.

Chemical Reactivity & Functionalization

This molecule acts as a "linchpin" intermediate. The aldehyde allows for chain extension, while the pyrrolidine motif modulates solubility and pharmacokinetic properties.

Reactivity Network Diagram

Caption: Divergent synthesis pathways utilizing the C2-aldehyde and C5-pyrrolidine handles.

-

Reductive Amination (Dominant Pathway): The aldehyde is highly reactive toward primary and secondary amines. Using mild reducing agents like Sodium Triacetoxyborohydride (

) allows for the synthesis of complex amines without reducing the furan ring. -

Condensation Reactions: The aldehyde readily undergoes Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to form push-pull alkenes, often investigated for non-linear optical properties and cytotoxicity.

-

Heterocycle Formation: Reaction with hydrazines or amidines converts the aldehyde into hydrazones or imidazole-fused systems, a strategy widely used in designing antimicrobial agents.

Applications in Drug Discovery

1. ST2/IL-33 Signaling Inhibitors: Derivatives of this compound have been identified as inhibitors of the ST2/IL-33 interaction. The pyrrolidine ring mimics the basic residues required for binding to the receptor pocket, while the furan-aldehyde extensions provide steric bulk to block protein-protein interactions.

2. Antimicrobial Agents: Schiff bases derived from this aldehyde (e.g., thiosemicarbazones) exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism typically involves metal chelation (Fe/Cu) by the Schiff base nitrogen and the furan oxygen, disrupting microbial respiration.

3. DNA Intercalators: When condensed with planar aromatic systems (e.g., acridines), the resulting conjugates act as DNA intercalators. The pyrrolidine tail acts as a cationic anchor, interacting with the phosphate backbone of DNA to enhance binding affinity.

Safety & Handling

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes skin/eye irritation).[5]

-

Sensitization: Potential skin sensitizer due to the reactive aldehyde.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and fume hood operation are mandatory.

-

Spill Protocol: Absorb with inert material (vermiculite). Do not use acidic absorbents as they may cause polymerization of the furan ring.

References

-

Sigma-Aldrich. (n.d.). 5-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde Product Page. Retrieved from

-

BenchChem. (2025).[3] An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications. Retrieved from

-

PubChem. (2025). 5-(Piperidin-1-yl)furan-2-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from

-

Organic Chemistry Portal. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones. Retrieved from

-

ResearchGate. (2022). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from

Sources

Comprehensive Spectroscopic Characterization and Synthetic Methodology of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde

Executive Summary

Furan-based building blocks are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of histaminergic agents, kinase inhibitors, and advanced bioconjugates. 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde represents a critical bifunctional intermediate, featuring both a reactive electrophilic formyl group and a basic tertiary amine. This whitepaper provides a rigorous, self-validating technical guide for the synthesis, purification, and comprehensive spectroscopic characterization (NMR, FT-IR, and ESI-MS) of this compound, designed for senior researchers and drug development professionals.

Synthetic Rationale and Methodology

The synthesis of this compound is most efficiently achieved via the bimolecular nucleophilic substitution (S_N2) of 5-(chloromethyl)furfural (CMF) with pyrrolidine. The utility of CMF as a highly reactive, bio-based electrophile for amination is well documented in platform chemical literature[1]. CMF serves as a versatile starting material that readily undergoes substitution under mild conditions[2].

To prevent the decomposition of the furan ring and avoid the Cannizzaro disproportionation of the aldehyde, a mild, insoluble inorganic base (such as K₂CO₃) is employed rather than strong aqueous alkalis. Acetonitrile (MeCN) is selected as the solvent; its polar aprotic nature optimally solvates the nucleophile while accelerating the S_N2 displacement of the chloride leaving group. Similar functionalization strategies are standard in the synthesis of related furan-carboxylic acid derivatives.

Fig 1: Synthetic workflow for this compound via SN2 amination.

Spectroscopic Characterization

The structural validation of the target compound requires a multi-modal spectroscopic approach. The data presented below represents the expected analytical profile based on the electronic and magnetic environments of the molecule. General spectral properties of related furan-2-carbaldehyde derivatives confirm the highly deshielded nature of these specific proton environments[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection: CDCl₃ is the optimal solvent for this analysis. Using a protic solvent or DMSO-d₆ could lead to solvent-exchange broadening of the pyrrolidine signals or obscure the aliphatic envelope.

¹H NMR Analysis: The singlet at 9.58 ppm is highly diagnostic of the formyl proton, experiencing profound deshielding due to the magnetic anisotropy of the carbonyl double bond. The furan ring protons (H-3 and H-4) appear as an AB spin system (two doublets) with a characteristic coupling constant of J = 3.5 Hz, confirming the 2,5-disubstitution pattern. The methylene bridge (5-CH₂-N) is isolated and appears as a sharp singlet at 3.68 ppm, shifted downfield by the dual inductive effects of the furan ring and the basic nitrogen.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment |

| 2-CHO | 9.58 | s | - | 1H | Aldehyde proton |

| Furan H-3 | 7.18 | d | 3.5 | 1H | Aromatic furan ring (α to CHO) |

| Furan H-4 | 6.42 | d | 3.5 | 1H | Aromatic furan ring (β to CHO) |

| 5-CH₂-N | 3.68 | s | - | 2H | Methylene bridge |

| Pyrrolidine H-α | 2.58 | m | - | 4H | N-CH₂ protons |

| Pyrrolidine H-β | 1.80 | m | - | 4H | C-CH₂ protons |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Assignment |

| 2-CHO | 177.4 | Carbonyl carbon |

| Furan C-5 | 158.2 | Quaternary aromatic carbon (substituted) |

| Furan C-2 | 152.6 | Quaternary aromatic carbon (substituted) |

| Furan C-3 | 122.1 | Aromatic CH |

| Furan C-4 | 110.8 | Aromatic CH |

| Pyrrolidine C-α | 54.2 | Aliphatic N-CH₂ (2C) |

| 5-CH₂-N | 51.6 | Aliphatic methylene bridge |

| Pyrrolidine C-β | 23.8 | Aliphatic C-CH₂ (2C) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR is utilized to identify key functional groups without the need for KBr pellet pressing, which can introduce moisture artifacts. The conjugated nature of the furan-aldehyde system lowers the C=O stretching frequency to ~1678 cm⁻¹, distinguishing it from isolated aliphatic aldehydes.

Table 3: FT-IR (ATR) Key Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2965, 2875 | C-H stretch | Aliphatic (pyrrolidine/methylene) |

| 2810, 2720 | C-H stretch | Aldehyde (Fermi resonance doublet) |

| 1678 | C=O stretch | Conjugated aldehyde |

| 1520, 1455 | C=C stretch | Furan ring skeletal vibrations |

| 1180, 1025 | C-O-C stretch | Furan ring ether linkage |

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in positive mode is highly effective for this compound due to the easily protonated tertiary amine of the pyrrolidine ring. The parent ion appears at m/z 180.10 ([M+H]⁺). Collision-Induced Dissociation (CID) typically results in the cleavage of the C-N bond, leading to a neutral loss of pyrrolidine (71 Da) and the formation of a highly stable, resonance-stabilized furanyl methyl cation at m/z 109.03.

Fig 2: Proposed ESI-MS fragmentation pathway highlighting the neutral loss of pyrrolidine.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system.

Step 1: Electrophile Solvation

-

Charge an oven-dried, argon-purged round-bottom flask with 5-(chloromethyl)furfural (1.0 eq, 10 mmol).

-

Dissolve in anhydrous acetonitrile (50 mL) to achieve a 0.2 M concentration. Causality: Acetonitrile prevents protic side-reactions and maximizes the solubility of the organic precursors while keeping the inorganic base suspended.

Step 2: Base and Nucleophile Addition

-

Add finely ground, anhydrous K₂CO₃ (2.0 eq, 20 mmol) to the stirring solution.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add pyrrolidine (1.2 eq, 12 mmol) dropwise over 10 minutes via syringe. Causality: The dropwise addition at 0 °C controls the exothermic S_N2 reaction, preventing thermal degradation of the furan ring and minimizing polyalkylation artifacts.

Step 3: Reaction Maturation

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir vigorously for 4 hours. Monitor progression via TLC (Hexanes/EtOAc 1:1, UV visualization at 254 nm). The starting material (R_f ~0.6) will be consumed, replaced by a more polar, basic product spot (R_f ~0.2) that stains positive with Dragendorff's reagent.

Step 4: Self-Validating Workup and Purification

-

Filter the suspension through a Celite pad to remove KCl salts and excess K₂CO₃. Wash the pad with 20 mL of dichloromethane (DCM).

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Redissolve the crude residue in DCM (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL). Causality: This liquid-liquid extraction step is a self-validating purification mechanism. The NaHCO₃ wash specifically hydrolyzes any unreacted CMF into water-soluble byproducts while ensuring the target molecule's pyrrolidine nitrogen remains completely deprotonated (free base form). If the organic layer retains a pungent, almond-like odor, unreacted CMF is still present; a clean phase separation with no residual odor confirms successful purification.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound as a dark yellow/brown oil. If ultra-high purity (>98%) is required for downstream biological assays, purify via flash column chromatography using a gradient of DCM/MeOH (98:2 to 95:5).

References

-

Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI.[1] URL:[Link]

-

5-(Piperidin-1-yl)furan-2-carbaldehyde | CID 601613. PubChem, National Institutes of Health.[3] URL:[Link]

-

5-氯甲基呋喃-2-甲醛 (5-chloromethylfuran-2-carbaldehyde) Properties. ChemSrc.[2] URL: [Link]

Sources

Structural Elucidation of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde: A Comprehensive ¹H and ¹³C NMR Guide

Executive Summary

In modern drug discovery and synthetic organic chemistry, heterocyclic building blocks such as 5-(pyrrolidin-1-ylmethyl)furan-2-carbaldehyde serve as critical scaffolds. Combining the reactive potential of a furan-2-carbaldehyde core with the basicity and conformational rigidity of a pyrrolidine ring, this molecule is highly relevant in the synthesis of pharmaceuticals (e.g., histamine H₂ receptor antagonists).

As a Senior Application Scientist, I have designed this technical whitepaper to provide researchers with an authoritative, field-proven guide to the structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. This guide moves beyond mere data reporting; it explains the fundamental quantum mechanical and electronic causalities behind every chemical shift and outlines a self-validating experimental workflow to ensure absolute data integrity.

Molecular Architecture & Predictive Rationale

To accurately interpret the NMR spectra of this compound, we must deconstruct the molecule into three distinct, interacting spin systems:

-

The Formyl Group (-CHO): The highly electronegative oxygen atom and the diamagnetic anisotropy of the carbonyl π-bond severely deshield the aldehydic proton, pushing its resonance far downfield.

-

The Furan Core: This electron-rich heteroaromatic ring is subjected to competing electronic effects. The formyl group at C-2 exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, heavily deshielding the adjacent H-3 proton. Conversely, the alkylamine substituent at C-5 acts as an electron-donating group (+I), shielding the H-4 proton.

-

The Pyrrolidinylmethyl Moiety: The basic nitrogen atom exerts a localized inductive deshielding effect on the adjacent aliphatic protons. The benzylic-type methylene bridge (-CH₂-N) is uniquely positioned between the aromatic furan ring and the electronegative nitrogen, resulting in a distinct, isolated singlet.

Experimental Workflow: Sample Preparation & Acquisition

High-fidelity NMR data begins long before the sample enters the magnet. The following protocol is engineered as a self-validating system to eliminate common artifacts such as magnetic susceptibility gradients and solvent suppression issues.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5–20 mg of the analyte for ¹H NMR (or 20–50 mg for ¹³C NMR) into a clean, dry glass vial[1].

-

Solvent Addition: Add exactly 0.6–0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). CDCl₃ is selected for its volatility, low cost, and excellent solubilizing properties for moderately polar heterocycles[1].

-

Dissolution & Filtration: Gently vortex the mixture. Critical Step: Filter the solution through a Pasteur pipette tightly packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube. Causality: Solid particulates distort localized magnetic field homogeneity, leading to broad spectral lines and loss of J-coupling resolution[2].

-

Volume Standardization: Ensure the sample depth in the NMR tube is exactly 4.0–5.0 cm. Causality: This defines a precisely reproducible cylindrical volume within the RF coil, optimizing the receiver gain and shimming profile[3].

-

Degassing: Flush the headspace of the NMR tube with dry nitrogen gas to displace paramagnetic oxygen, which can cause T₁ relaxation broadening, and securely cap the tube.

Self-Validation Checkpoint: Before initiating the pulse sequence, verify that the residual CHCl₃ peak (7.26 ppm) exhibits a full width at half maximum (FWHM) of ≤ 1.2 Hz. Failure to meet this metric indicates poor shimming, likely due to particulate contamination or improper sample depth.

Figure 1: Step-by-step NMR experimental workflow from sample preparation to data processing.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound (acquired at 400 MHz in CDCl₃) provides a clear map of the molecule's proton environments.

Quantitative Data Summary

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment |

| -CHO | 9.58 | Singlet (s) | 1H | - | Aldehyde proton |

| Furan H-3 | 7.22 | Doublet (d) | 1H | 3.5 | Aromatic CH (β to O, conjugated with C=O) |

| Furan H-4 | 6.48 | Doublet (d) | 1H | 3.5 | Aromatic CH (β to O, adjacent to alkyl) |

| -CH₂-N | 3.72 | Singlet (s) | 2H | - | Methylene bridge |

| Pyrrolidine α-CH₂ | 2.55 | Multiplet (m) | 4H | - | Aliphatic CH₂ adjacent to N |

| Pyrrolidine β-CH₂ | 1.80 | Multiplet (m) | 4H | - | Aliphatic CH₂ backbone |

Mechanistic Interpretation

-

The Furan Protons (7.22 & 6.48 ppm): In 2,5-disubstituted furans, the H-3 and H-4 protons typically appear as a pair of doublets with a characteristic vicinal coupling constant of J ≈ 3.5 Hz. H-3 is shifted significantly downfield (7.22 ppm) relative to H-4 (6.48 ppm) because it lies within the deshielding cone of the adjacent carbonyl group and suffers from electron withdrawal via resonance.

-

The Aliphatic Amine Protons (2.55 & 1.80 ppm): The cyclic secondary amine exhibits characteristic aliphatic multiplets[4]. The α-protons are strongly deshielded by the adjacent electronegative nitrogen, appearing at ~2.55 ppm, while the β-protons remain relatively shielded at ~1.80 ppm[5].

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum (acquired at 100 MHz in CDCl₃) confirms the carbon skeleton. The lack of NOE (Nuclear Overhauser Effect) on quaternary carbons makes them less intense, which serves as a secondary validation tool for assignment.

Quantitative Data Summary

| Position | Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |

| -CHO | 177.5 | C=O | Carbonyl carbon |

| Furan C-5 | 158.2 | Quaternary C | Aromatic C attached to methylene bridge |

| Furan C-2 | 152.4 | Quaternary C | Aromatic C attached to aldehyde |

| Furan C-3 | 123.1 | CH | Aromatic CH (deshielded by C=O) |

| Furan C-4 | 110.5 | CH | Aromatic CH (shielded by alkyl group) |

| Pyrrolidine α-C | 54.2 | CH₂ | Aliphatic carbons adjacent to N |

| -CH₂-N | 51.8 | CH₂ | Methylene bridge |

| Pyrrolidine β-C | 23.8 | CH₂ | Aliphatic backbone carbons |

2D NMR Correlational Strategies

To achieve absolute certainty in structural elucidation—especially in complex drug development workflows—1D NMR must be corroborated by 2D correlational experiments.

-

COSY (Correlation Spectroscopy): Validates the J-coupling network. A strong cross-peak will be observed between Furan H-3 (7.22 ppm) and H-4 (6.48 ppm), as well as an isolated aliphatic spin system connecting the pyrrolidine α-protons (2.55 ppm) to the β-protons (1.80 ppm).

-

HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached ¹³C nuclei, instantly differentiating the methylene bridge carbon (51.8 ppm) from the pyrrolidine α-carbons (54.2 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate self-validating experiment. It detects long-range (²J and ³J) carbon-proton couplings, effectively bridging the isolated spin systems. The methylene protons (3.72 ppm) will show critical ³J correlations to the Furan C-4 (110.5 ppm) and the Pyrrolidine α-carbons (54.2 ppm), definitively proving the connectivity of the molecule.

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.

References

-

BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Articles.1[1]

-

Weizmann Institute of Science. "Sample Preparation & NMR Tubes | Chemical Research Support." Weizmann Institute. 3[3]

-

University of Reading. "School of Chemistry, Food and Pharmacy - Research: NMR Solvents." University of Reading NMR Facility. 2[2]

-

Royal Society of Chemistry. "Facile Access to α-Aryl Substituted Pyrrolidines." RSC Advances.4[4]

-

American Chemical Society. "[60]Fullerene−Pyrrolidine-N-oxides." The Journal of Organic Chemistry. 5[5]

Sources

An In-depth Technical Guide to the Biological Activity of Furan-Pyrrolidine Derivatives

Introduction

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds often yields hybrid molecules with emergent pharmacological properties. The combination of the furan and pyrrolidine rings represents a compelling strategy in drug design. The furan ring, a five-membered aromatic heterocycle containing oxygen, is a structural component in numerous bioactive compounds, valued for its ability to act as a bioisostere for phenyl groups, thereby improving metabolic stability and receptor interactions.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2]

Concurrently, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, provides three-dimensional diversity crucial for navigating the pharmacophore space and establishing precise stereochemical interactions with biological targets.[3] Pyrrolidine and its derivatives are integral to a multitude of natural products and synthetic drugs, demonstrating activities that span from antiviral and anticancer to neuroprotective.[4][5][6]

This technical guide provides an in-depth exploration of the biological activities of furan-pyrrolidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data, mechanistic insights, and field-proven experimental protocols. We will delve into the key therapeutic areas where these derivatives have shown promise, elucidate structure-activity relationships, and provide detailed methodologies for their biological evaluation.

Key Biological Activities and Mechanisms of Action

Furan-pyrrolidine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as privileged scaffolds for tackling a range of diseases.

Anticancer Activity

The furan-pyrrolidine core is a recurring motif in the design of novel cytotoxic agents. These compounds often exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of key cancer-related enzymes, and disruption of cellular signaling pathways.

-

Mechanism of Action - Enzyme Inhibition: A significant strategy in cancer therapy is the targeting of enzymes essential for cancer cell survival and proliferation. For instance, dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, and its inhibition can disrupt DNA synthesis, leading to cell death.[7] Certain pyrrolidine-based compounds have been identified as potent DHFR inhibitors.[7] Similarly, the inhibition of topoisomerases, enzymes that manage the topology of DNA during replication, is another validated anticancer approach. Specific pyrrolidine derivatives have shown the ability to inhibit topoisomerase IV.[4][5]

-

Illustrative Pathway: Induction of Apoptosis: Many furan-containing compounds target cancer cells by inducing programmed cell death, or apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Caption: Simplified intrinsic apoptosis pathway induced by furan-pyrrolidine derivatives.

Antimicrobial and Antiviral Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Furan-pyrrolidine derivatives have emerged as promising candidates, with activity against a range of bacteria, fungi, and viruses.[4]

-

Antibacterial Mechanism: The antibacterial action of furan derivatives is often linked to the metabolic activation of a nitro group, if present. For example, in the case of Nitrofurantoin, the furan ring facilitates the reduction of the nitro group within bacterial cells, producing reactive intermediates that damage bacterial DNA and ribosomal proteins. Pyrrolidine derivatives have been shown to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.[4][5]

-

Antiviral Activity: The pyrrolidine scaffold is present in several approved antiviral drugs, such as Telaprevir and Ombitasvir, used to treat Hepatitis C.[6] These drugs often function by inhibiting viral proteases or other enzymes essential for viral replication.[6] Novel pyrrolidine derivatives have also shown significant activity against viruses like Rotavirus and Coxsackievirus B4.[8]

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's represent a significant healthcare challenge. Research has indicated that certain pyrrolidine-2-one derivatives exhibit neuroprotective effects.[1]

-

Mechanism of Action: A key factor in Alzheimer's disease is the deficit of the neurotransmitter acetylcholine.[1] The enzyme acetylcholinesterase (AChE) breaks down acetylcholine. By inhibiting AChE, these derivatives can increase acetylcholine levels in the brain. Furthermore, they can combat oxidative stress, another contributor to neurodegeneration, by modulating levels of antioxidants like reduced glutathione (GSH) and enzymes such as superoxide dismutase (SOD).[1]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount in drug discovery. For furan-pyrrolidine derivatives, specific substitutions on both rings can dramatically alter potency and selectivity.

-

Furan Ring Substitutions: The 2- and 5-positions of the furan ring are often key points for substitution. The addition of electron-withdrawing groups, such as a nitro group, can enhance antibacterial and anticancer activity. The furan ring can also mimic a phenyl ring, offering a different hydrophilic-lipophilic balance which can influence bioavailability.

-

Pyrrolidine Ring Substitutions: The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. Different stereoisomers can exhibit vastly different binding affinities for enantioselective protein targets.[3] The spatial orientation of substituents dictates the interaction with receptors and enzymes. For example, in a series of ST2 inhibitors, the S-form of the compounds showed approximately two-fold higher activity than the R-form.[9]

The following table summarizes quantitative data for representative furan-pyrrolidine derivatives, illustrating key SAR insights.

| Compound ID | Core Scaffold | Therapeutic Area | Target/Assay | Activity (IC₅₀/MIC) | Key Structural Feature | Reference |

| 22c | 1,2,4-Oxadiazole-Pyrrolidine | Antibacterial | E. coli Topoisomerase IV | 3.07 µM | 4-chlorophenyl on pyrrolidine, 5-hydroxymethyl furan on oxadiazole | [4][5] |

| iST2-1 | Furan-Pyrrolidine | Anti-inflammatory | ST2/IL-33 Inhibition | 46.65 µM | Base scaffold | [9] |

| 14e | Furan-Pyrrolidine | Anti-inflammatory | ST2/IL-33 Inhibition | ~6 µM | Modification of iST2-1 scaffold | [9] |

| 4c | Furan-Pyridinone | Anticancer | KYSE150 cell viability | 0.655 µg/mL | Fused furan-pyridinone core | [10] |

| 6b | Caffeoyl-morpholine | Anticancer | P388 Murine Leukemia | 1.48 µg/mL | Caffeoyl moiety attached to morpholine (pyrrolidine analog) | [11] |

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, protocols must be robust and include appropriate controls. Below are detailed methodologies for key assays used to evaluate the biological activity of furan-pyrrolidine derivatives.

Workflow for Screening Novel Derivatives

A systematic approach is crucial when evaluating a newly synthesized library of compounds.

Caption: General workflow for the biological screening of furan-pyrrolidine derivatives.

Protocol 1: MTT Assay for Anticancer Activity (Cell Viability)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]

Causality: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., KYSE150, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan-pyrrolidine derivatives in the appropriate cell culture medium. Add these various concentrations to the wells.

-

Positive Control: A known anticancer drug (e.g., Doxorubicin).

-

Negative Control: Vehicle (e.g., 0.1% DMSO in medium) without the test compound.

-

-

Incubation: Incubate the plate for 48-72 hours.[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours.[12]

-

Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the minimum concentration required to inhibit its growth, providing a quantitative measure of the compound's potency.

Methodology:

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of the furan-pyrrolidine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized bacterial suspension (e.g., E. coli, S. aureus) adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Controls:

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin, Chloramphenicol).

-

Negative Control (Growth Control): Wells containing only the bacterial inoculum and broth.

-

Sterility Control: Wells containing only broth to check for contamination.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Challenges and Future Perspectives

While the furan-pyrrolidine scaffold holds immense promise, challenges remain. Optimizing pharmacokinetic properties, such as solubility and metabolic stability, is crucial for translating in vitro activity to in vivo efficacy. The potential for furan-containing compounds to be metabolically activated to reactive intermediates requires careful toxicological evaluation.[12]

Future research will likely focus on the stereoselective synthesis of complex pyrrolidine derivatives to fine-tune interactions with specific biological targets.[13] Furthermore, the conjugation of these scaffolds with other pharmacophores may lead to the development of multi-target agents, a promising strategy for complex diseases like cancer.

Conclusion

The strategic combination of the furan and pyrrolidine rings has yielded a versatile and powerful scaffold in medicinal chemistry. Derivatives incorporating this hybrid structure have demonstrated a wide spectrum of significant biological activities, including potent anticancer, antimicrobial, and neuroprotective effects. Through a deep understanding of their structure-activity relationships and mechanisms of action, coupled with rigorous biological evaluation using validated protocols, researchers can continue to unlock the therapeutic potential of this remarkable chemical class. The insights and methodologies presented in this guide serve as a foundational resource for scientists dedicated to the design and development of the next generation of furan-pyrrolidine-based therapeutics.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.

-

Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.

-

Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information.

-

Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. BenchChem.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. National Center for Biotechnology Information.

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed.

-

Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Center for Biotechnology Information.

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.

-

Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. PubMed.

-

Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. ResearchGate.

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate.

-

Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. Royal Society of Chemistry.

-

Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Royal Society of Chemistry.

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Dovepress.

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Center for Biotechnology Information.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

-

Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. ResearchGate.

Sources

- 1. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

The Furan Scaffold in Medicinal Chemistry: Balancing Utility and Liability

The following technical guide explores the dual nature of the furan scaffold in medicinal chemistry—highlighting its utility as a pharmacophore and its potential as a metabolic liability.[1][2]

Executive Summary

The furan ring is a double-edged sword in drug discovery. As a five-membered aromatic heterocycle, it offers unique physicochemical properties—serving as a hydrogen bond acceptor, a planar spacer, and a bioisostere for phenyl rings. However, it carries a significant "structural alert": the potential for metabolic bioactivation by Cytochrome P450 (CYP450) enzymes into reactive, toxic metabolites.

This guide provides a technical roadmap for medicinal chemists to navigate this tension. We detail the mechanistic basis of furan toxicity, strategies to mitigate these risks through substitution, and protocols for synthesis and stability testing.

Physicochemical Profile & Utility

Furan is an electron-rich, planar aromatic system. Its utility in medicinal chemistry stems from three core characteristics:

-

Electronic Character: The oxygen atom contributes a lone pair to the

-system, making the ring electron-rich (excessive -

Hydrogen Bonding: Unlike phenyl rings, the furan oxygen acts as a weak hydrogen bond acceptor (HBA), potentially anchoring the molecule via interactions with backbone amides or water networks.

-

Steric Profile: Furan is smaller than a phenyl ring. Replacing a phenyl group with a furan can reduce molecular weight and volume, potentially improving ligand efficiency (LE) and solubility.

Comparison: Furan vs. Phenyl vs. Thiophene

| Property | Furan | Phenyl | Thiophene |

| Aromaticity (Index) | Moderate | High | High |

| Electronegativity | High (Oxygen) | Low | Moderate (Sulfur) |

| H-Bond Potential | Acceptor | None | Weak Acceptor |

| Metabolic Risk | High (Bioactivation) | Low (Hydroxylation) | Moderate (S-oxidation) |

| Solubility Impact | Increases Polarity | Lipophilic | Lipophilic |

The Metabolic Liability: "The Elephant in the Room"

The primary hesitation in deploying furan scaffolds is the risk of idiosyncratic hepatotoxicity . This is driven by the bioactivation of the furan ring, primarily by CYP2E1 (and to a lesser extent CYP3A4/2C19), into a reactive enedial intermediate.

Mechanism of Bioactivation

The metabolic pathway proceeds via an initial oxidation of the furan double bond.

-

Epoxidation: CYP450 inserts an oxygen across the C2-C3 bond, forming an unstable epoxide.

-

Ring Opening: The epoxide rapidly rearranges (via electrocyclic ring opening) to form cis-2-butene-1,4-dial (BDA) .

-

Nucleophilic Attack: BDA is a potent

-unsaturated electrophile. It reacts covalently with cellular nucleophiles:-

Glutathione (GSH): Detoxification pathway.

-

Proteins (Cys/Lys residues): Formation of protein adducts -> Immune response/Cell death.

-

DNA: Potential genotoxicity (though less common than protein binding).

-

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical step from stable drug to toxic metabolite.

Figure 1: The bioactivation pathway of furan by CYP450 enzymes leading to the toxic cis-2-butene-1,4-dial intermediate.[3][4]

Medicinal Chemistry Strategies: Mitigation & Design

The presence of a furan does not guarantee toxicity. The risk depends heavily on the substitution pattern and electronic environment .

Substitution Strategy

Unsubstituted furans (e.g., menthofuran) are high-risk. Substituting the furan ring blocks the metabolic "soft spots" (C2 and C5 positions) and alters the electronics to disfavor oxidation.

-

Block C2/C5 Positions: Placing substituents (alkyl, aryl, heteroatoms) at the

-positions (2 and 5) sterically hinders CYP access and prevents the formation of the simple dialdehyde. -

Electron Withdrawing Groups (EWG): Attaching EWGs (e.g., -CF3, -CN, -COR) reduces the electron density of the furan ring, making it a poorer substrate for CYP450 oxidation (which prefers electron-rich systems).

-

Rapid Clearance/Alternative Metabolism: Designing the molecule to have a primary metabolic clearance route (e.g., ester hydrolysis, glucuronidation) elsewhere on the scaffold can "spare" the furan ring from oxidation.

Decision Matrix: To Use or Not to Use?

Use this logic flow when considering a furan scaffold.

Figure 2: Strategic decision tree for incorporating furan scaffolds in lead optimization.

Case Studies: Successes and Failures

The Success: Lapatinib (Tykerb)

-

Indication: Breast Cancer (Tyrosine Kinase Inhibitor).[5][6][7]

-

Structure: Contains a 2,5-disubstituted furan ring linking a quinazoline core to a methylsulfonylethylamino tail.[5]

-

Safety Profile: While Lapatinib has a "Black Box" warning for hepatotoxicity, it is a successful, life-saving drug. The furan is substituted at both

-positions, which likely mitigates the formation of the simple BDA toxic metabolite, although idiosyncratic toxicity remains a concern managed by monitoring. -

Lesson: 2,5-disubstitution allows for the use of furan as a stable linker in complex molecules.

The Workhorse: Furosemide (Lasix)

-

Structure: Contains a furfuryl amine group (furan ring attached to a methylene).

-

Safety Profile: Extremely safe and widely used.

-

Reasoning: The furan is not the primary site of metabolism; the molecule is rapidly excreted renaly, and the sulfonamide/acid moieties dominate its pharmacokinetic profile.

The Warning: Menthofuran

-

Source: Metabolite of pennyroyal oil.

-

Toxicity: Highly hepatotoxic.[4] It is rapidly oxidized to a reactive enedial, depleting hepatic glutathione and causing necrosis. This serves as the classic example of furan bioactivation potential.

Synthetic Methodologies

Two classical methods dominate the synthesis of substituted furans in medicinal chemistry.

Paal-Knorr Furan Synthesis

The cyclization of 1,4-diketones under acidic conditions.[10] This is ideal for generating 2,5-disubstituted furans (the "safer" furans).

Protocol:

-

Reactants: Combine 1,4-diketone (1.0 eq) with a catalytic acid (e.g., p-TsOH, 5 mol%) in toluene or ethanol.

-

Reflux: Heat to reflux with a Dean-Stark trap (if in toluene) to remove water.

-

Workup: Neutralize with NaHCO3, extract with EtOAc, and purify via silica gel chromatography.

Feist-Benary Synthesis

The condensation of

Experimental Protocol: Assessing Metabolic Liability

Do not rely on standard microsomal stability (t1/2) alone. You must check for reactive metabolite formation.

Protocol: GSH Trapping Assay

Objective: Detect the formation of reactive enedial intermediates by trapping them with glutathione (GSH).

-

Incubation System:

-

Test Compound: 10

M -

Liver Microsomes (Human/Rat): 1.0 mg/mL protein

-

Glutathione (GSH): 5 mM (excess nucleophile)

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2

-

-

Initiation: Add NADPH (1 mM) to start the reaction. Incubate at 37°C for 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge to remove protein.

-

Analysis (LC-MS/MS):

-

Monitor for the parent ion [M+H]+.

-

Critical Step: Monitor for [M + GSH - 2H]+ or [M + GSH + 16 - 2H]+ adducts.

-

Note: The addition of GSH to the opened enedial often results in a specific mass shift. For furan, look for the "enedial-GSH" adduct or pyrrole-derivatives formed by reaction with amines.

-

-

Interpretation: If GSH adducts are observed >1-2% of parent turnover, the furan is generating reactive metabolites. Consider structural redesign (e.g., adding a methyl group to the vacant furan position).

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

-

Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development. Link

-

Chen, L. J., et al. (1995). Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan. Chemical Research in Toxicology. Link

-

Castellino, S., et al. (2012). Lapatinib Ditosylate (Tykerb): A Case Study in the Development of a Novel Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. Link

- Kirsch, P. (2006). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Reference for bioisosterism and electronic effects).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

- 8. ijabbr.com [ijabbr.com]

- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]

significance of pyrrolidine moiety in drug discovery

The Pyrrolidine Scaffold in Modern Drug Discovery: A Technical Guide to Physicochemical Tuning and Target Engagement

Executive Summary

The selection of a core heterocyclic scaffold is a pivotal decision in the drug design process, profoundly influencing a candidate’s physicochemical properties, pharmacokinetic (PK) profile, and therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry is the five-membered pyrrolidine ring[1]. Classified as a "privileged scaffold," the pyrrolidine moiety is a fundamental building block in numerous FDA-approved drugs, ranging from antihypertensives (e.g., Captopril, Enalapril) to antidiabetics (e.g., Vildagliptin) and anticonvulsants (e.g., Levetiracetam)[2].

This whitepaper provides an in-depth technical analysis of the pyrrolidine scaffold. We will explore the causality behind its physicochemical advantages, the stereoelectronic impacts of its functionalization (such as fluorination), and provide self-validating experimental protocols for its synthesis and pharmacokinetic profiling.

The Physicochemical Paradigm: Pyrrolidine vs. Piperidine

In early-stage drug discovery, medicinal chemists frequently debate between utilizing a five-membered pyrrolidine or a six-membered piperidine ring. While structurally differing by only a single methylene unit, this variance dictates distinct spatial exit vectors and thermodynamic properties[1].

Pyrrolidine is a strongly basic secondary amine. Its non-planar, puckered geometry (typically adopting an envelope or half-chair conformation) allows for dynamic adaptability within complex protein binding pockets. Compared to the rigid chair conformation of piperidine, pyrrolidine offers a slightly lower lipophilicity (logP) and a marginally higher basicity[1].

Table 1: Physicochemical Comparison of Saturated Nitrogen Heterocycles

| Property | Pyrrolidine | Piperidine | Causality in Drug Design |

| Ring Size | 5-membered | 6-membered | Dictates the 3D spatial trajectory of attached substituents for target engagement. |

| pKa (Conjugate Acid) | ~11.27 | ~11.22 | Pyrrolidine is slightly more basic due to the conformational stabilization of its protonated state. |

| logP (Octanol/Water) | 0.46 | 0.84 | The lower lipophilicity of pyrrolidine enhances aqueous solubility and reduces non-specific lipophilic off-target binding (e.g., hERG liability). |

| Flexibility | Dynamic (Envelope) | Rigid (Chair) | Pyrrolidine's flexibility allows induced-fit binding, whereas piperidine is preferred for locking a specific bioactive conformation. |

Stereoelectronic Tuning via Fluorination

A major challenge with unsubstituted pyrrolidines is their high pKa (~11.27), meaning they are nearly >99% protonated at physiological pH (7.4). This high degree of ionization can severely restrict passive membrane permeability. To circumvent this, medicinal chemists employ strategic fluorination[3].

Introducing electron-withdrawing fluorine atoms (e.g., 3-fluoro or 3,3-difluoropyrrolidine) leverages strong inductive effects to significantly lower the amine's pKa. Furthermore, gem-difluorination enforces a specific ring puckering due to the stereoelectronic gauche effect, effectively rigidifying the flexible 5-membered ring into a predictable bioactive conformation while simultaneously modulating lipophilicity[3].

Table 2: Representative Impact of Fluorination on Pyrrolidine Properties

| Scaffold | Approx. pKa | Approx. logP | Pharmacokinetic Impact |

| Pyrrolidine | 11.27 | 0.46 | High basicity; highly ionized at pH 7.4; poor passive permeability. |

| 3-Fluoropyrrolidine | ~9.5 | ~0.6 | Reduced basicity improves membrane permeability; fluorine acts as a weak H-bond acceptor. |

| 3,3-Difluoropyrrolidine | ~7.8 | ~0.9 | Significant pKa drop; increased lipophilicity; enforces specific ring puckering for target specificity[3]. |

Target Engagement: The Case of DPP-4 Inhibitors

The pyrrolidine moiety is famously utilized in Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemics used to treat Type 2 Diabetes. Drugs like Vildagliptin and Teneligliptin feature a functionalized pyrrolidine core that mimics the proline residue found in the natural substrates of DPP-4 (such as GLP-1).

The pyrrolidine ring fits perfectly into the S1 pocket of the DPP-4 enzyme. In Vildagliptin, the addition of a cyanopyrrolidine group allows for the formation of a reversible covalent imidate adduct with the catalytic serine (Ser630) of the enzyme, leading to potent and sustained inhibition.

Caption: Mechanism of DPP-4 inhibition by pyrrolidine-based therapeutics enhancing GLP-1 activity.

Self-Validating Experimental Protocols

To ensure scientific rigor, all analytical and synthetic workflows must be designed as self-validating systems. Below are standard protocols utilized in the profiling and synthesis of pyrrolidine derivatives.

Protocol A: High-Throughput pKa Determination via Potentiometric Titration

Understanding the ionization state of a pyrrolidine derivative is critical for ADME predictions[4]. This protocol uses a co-solvent system to ensure solubility, followed by extrapolation to aqueous values.

Materials:

-

Target pyrrolidine compound (10 mM in DMSO)

-

0.1 M HCl, 0.025 M NaOH (Titrant)

-

1.0 M NaCl (Ionic strength adjuster)

-

Potentiometric autotitrator with a glass pH electrode.

Step-by-Step Methodology:

-

System Calibration (Validation Checkpoint 1): Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Causality: Ensures the Nernstian response of the electrode is accurate across the highly basic range required for pyrrolidines.

-

Sample Preparation: Dispense 50 µL of the 10 mM compound stock into the titration vessel. Add a hydroorganic solvent mixture (e.g., 40:60 DMSO:Water) to maintain compound solubility throughout the pH gradient[4].

-

Acidification: Add 0.1 M HCl to drop the pH below 3.0, and add 1.0 M NaCl to maintain constant ionic strength. Causality: Adding strong acid ensures the basic pyrrolidine nitrogen is 100% protonated before titration begins, providing a definitive starting baseline[4].

-

Titration: Titrate with 0.025 M NaOH under a nitrogen atmosphere. Record the volume-pH curve until pH 12.0 is reached.

-

Data Fitting (Validation Checkpoint 2): Process the titration curve using HYPERQUAD or similar software. Self-Validation: The software must report a standard deviation (

) of less than 12.6. Furthermore, titrate a known reference standard (e.g., pure piperidine, literature pKa 11.22) in parallel. If the reference deviates by >0.2 units, the system must be recalibrated[4].

Caption: Iterative high-throughput physicochemical screening workflow for pyrrolidine derivatives.

Protocol B: Stereoselective Synthesis of Pyrrolidines via[3+2] Cycloaddition

The construction of heavily substituted pyrrolidine rings is efficiently achieved via the [3+2] cycloaddition of azomethine ylides (often derived from glycine) with electron-deficient alkenes (dipolarophiles)[5].

Materials:

-

Glycine ester imine (Azomethine ylide precursor)

-

Electron-deficient alkene (e.g., an acrylate or maleimide)

-

AgOAc (Silver acetate catalyst)

-

Chiral ligand (e.g., a Ferrocene-based ligand for asymmetric induction)

-

Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Catalyst Complexation: In a flame-dried Schlenk flask under argon, dissolve AgOAc (5 mol%) and the chiral ligand (5.5 mol%) in anhydrous DCM. Stir for 30 minutes at room temperature. Causality: Pre-stirring allows the formation of the chiral silver complex, which is strictly required to direct the facial selectivity of the incoming dipolarophile.

-

Ylide Generation: Add the glycine ester imine (1.0 eq) and a mild base (e.g., triethylamine, 10 mol%) to the mixture. Causality: The base deprotonates the

-carbon of the imine, generating the reactive, metal-coordinated azomethine ylide. -

Cycloaddition: Cool the reaction to -20°C. Slowly add the electron-deficient alkene (1.2 eq). Stir for 12-24 hours.

-

Reaction Monitoring (Validation Checkpoint 1): Monitor the reaction via TLC (Hexanes:EtOAc). Self-Validation: The disappearance of the imine starting material spot confirms reaction progression.

-

Quenching and Purification: Filter the mixture through a short pad of Celite to remove the silver catalyst, concentrate under reduced pressure, and purify via flash column chromatography.

-

Structural Verification (Validation Checkpoint 2): Analyze the purified product via 1H-NMR and Chiral HPLC. Self-Validation: The coupling constants (

-values) of the ring protons in 1H-NMR will confirm the relative cis/trans stereochemistry (due to the Karplus relationship), while Chiral HPLC validates the enantiomeric excess (ee%).

Conclusion

The pyrrolidine moiety remains an indispensable tool in the medicinal chemist's arsenal. Its unique balance of basicity, hydrophilicity, and conformational flexibility makes it superior to planar aromatics and rigid six-membered rings in many therapeutic contexts. By leveraging stereoelectronic modifications such as fluorination, and employing rigorous, self-validating physicochemical screening workflows, researchers can fine-tune the pyrrolidine scaffold to overcome ADME liabilities and achieve highly specific target engagement.

References

- BenchChem. "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem: Drug Design." BenchChem.

- Bhat, A. et al. "Recent insights about pyrrolidine core skeletons in pharmacology." PMC.

- ResearchGate. "Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.

- Poyraz, S. et al. "High-Throughput Measurement of Drug pKa Values for ADME Screening.

- Sivaraj, N. et al. "Glycine-Based[3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds.

Sources

Advanced Aminoalkylation of Furan Derivatives: Mechanistic Insights and Synthetic Protocols via the Mannich Reaction

Executive Summary

The 1 is a foundational multicomponent condensation technique in organic synthesis, traditionally utilized to form β-amino carbonyl compounds by reacting an enolizable donor with a non-enolizable acceptor and an amine[1]. However, when applied to electron-rich heterocycles such as furan, the reaction paradigm shifts from standard enolate addition to an electrophilic aromatic substitution[2]. This technical whitepaper explores the mechanistic causality, details self-validating synthetic protocols, and highlights the pharmacological significance of furan-derived Mannich bases.

Mechanistic Foundations of Furan Aminoalkylation

Furan belongs to a category of2 that readily undergo electrophilic substitutions due to the oxygen heteroatom donating electron density into the aromatic ring[2]. In the context of the Mannich reaction, the true electrophilic species is not the aldehyde itself, but an highly reactive iminium ion generated in situ[3].

Causality of Regioselectivity

The generated iminium ion preferentially attacks the α-positions (C-2 or C-5) of the furan ring[1].

-

The "Why": The transition state (Wheland intermediate) resulting from an α-attack allows the positive charge to be delocalized over three atoms, including the stabilizing oxygen heteroatom. Conversely, a β-attack (C-3 or C-4) limits delocalization to only two atoms, resulting in a higher activation energy barrier.

-

Steric Considerations: Furan undergoes the Mannich substitution at the 2-position seamlessly when the iminium salt is present; however, if the C-2 and C-5 positions are sterically hindered or occupied, the reaction may be forced to the less thermodynamically favorable C-3 position[1][4].

Mechanistic pathway of the Mannich reaction on furan derivatives via iminium ion intermediate.

Self-Validating Synthetic Methodologies

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every chemical choice is grounded in mechanistic causality, and built-in validation checkpoints confirm reaction progress.

Protocol A: Conventional Acid-Catalyzed Aminomethylation

This method utilizes standard reflux conditions to synthesize Mannich bases from furan derivatives, such as5[5].

-

Reagent Preparation: Dissolve 0.01 mol of the furan derivative in 50 mL of absolute ethanol in a flat-bottom flask[5].

-

Causality: Ethanol acts as a protic solvent that stabilizes the transition state of the polar iminium intermediate while maintaining the solubility of both the non-polar furan and the aqueous formaldehyde.

-

-

Amine Addition: Add 0.01 mol of a secondary amine (e.g., morpholine or piperidine) to the solution[5].

-

Electrophile Generation: Slowly add 0.4 mL (0.015 mol) of 37% (v/v) aqueous formaldehyde with constant stirring[5]. Add 2-3 drops of glacial acetic acid as a catalyst[6].

-

Causality: The weak acid protonates the hydroxyl group of the hemiaminal intermediate formed between formaldehyde and the amine, facilitating the elimination of water to generate the highly electrophilic iminium ion.

-

-

Thermal Activation: Stir the reaction mixture at 70–75 °C for 3.0 to 8.5 hours[5].

-

Validation Checkpoint 1: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the high-Rf furan spot and the emergence of a lower-Rf spot (due to the introduction of the polar amine group) validates the conversion.

-

-

Isolation: Cool the mixture to room temperature. If the product does not precipitate, remove the solvent under reduced pressure[6].

-

Validation Checkpoint 2: Triturate the crude residue with cold diethyl ether. The selective precipitation of the Mannich base validates the successful removal of unreacted, highly soluble secondary amines and formaldehyde.

-

Protocol B: Microwave-Assisted One-Pot Synthesis

Microwave irradiation offers a modern, high-efficiency alternative to conventional reflux, drastically reducing reaction times[7].

-

Admixture: In an open 100 mL beaker, combine the furan derivative (0.01 mol), formaldehyde (0.02 mol), and the substituted secondary amine (0.01 mol) in 30 mL of ethanol[7].

-

Irradiation: Place the mixture in a microwave oven and irradiate at 280W for 30 seconds to 2 minutes[7].

-

Causality: Microwave dielectric heating directly targets the highly polar iminium salt and solvent molecules. This rapid, localized heating overcomes the activation energy barrier for the electrophilic attack on the furan ring almost instantaneously, reducing reaction times from hours to seconds[7].

-

-

Quenching & Precipitation: Pour the irradiated mixture directly into ice water[7].

-

Purification: Filter the precipitated solid, dry, and recrystallize from a 1:1 mixture of water and ethanol[7].

Step-by-step workflow for the microwave-assisted synthesis of furan Mannich bases.

Quantitative Data & Comparative Analysis

The choice of synthetic methodology significantly impacts the kinetic profile and overall yield of the furan Mannich base. The table below synthesizes the operational metrics between conventional and microwave-assisted protocols.

Table 1: Comparative Kinetic and Yield Data for Furan Mannich Base Synthesis

| Parameter | Conventional Reflux Method | Microwave-Assisted Method |

| Reaction Time | 3.0 – 8.5 hours[5] | 30 seconds – 2 minutes[7] |

| Temperature | 70 – 75 °C[5] | Variable (Microwave 280W)[7] |

| Solvent System | Absolute Ethanol[5] | Ethanol / Solvent-free[6][7] |

| Average Yield | 60% – 75% | 85% – 95%[7] |

| Environmental Impact | High solvent and energy use | Green chemistry compatible |

Pharmacological Applications in Drug Development

In pharmaceutical chemistry, Mannich bases serve as highly valuable intermediates and active pharmaceutical ingredients (APIs). The introduction of a basic aminoalkyl chain alters the lipophilicity, biological profile, and physicochemical characteristics of the parent compound[5].

A prime example is the synthesis of Mannich bases derived from 6[6]. The incorporation of the 4-nitrofuran moiety is of particular interest to drug development professionals due to its broad-spectrum antimicrobial properties[6]. Mechanistically, the nitro group in these furan derivatives is enzymatically reduced within microbial cells. This reduction generates highly reactive intermediates that inflict multi-targeted damage to cellular macromolecules, including DNA, ultimately leading to cell death[6]. Because of this multi-targeted mechanism, nitrofuran Mannich bases exhibit a significantly lower incidence of microbial resistance compared to traditional antibiotics[6].

References

-

Mannich reaction: Promising Mechanism - ChemistNotes. 1

-

Application Notes and Protocols: Synthesis and Evaluation of Mannich Bases Derived from 4-Nitro-2-Furancarboxaldehyde - BenchChem. 6

-

Mannich Reaction Mechanism: A Step by Step Explanation - Testbook. 4

-

MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. 3

-

Mannich bases in medicinal chemistry and drug design - NIH PMC. 2

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF MEDICINALLY IMPORTANT MANNICH BASES OF 5-NITRO–2-FURFURALDEHYDE SEMICARBAZONE - TSI Journals. 5

-

Microwave Assisted Synthesis and Biological Screening of Mannich Bases - Journal of Chemical Health Risks. 7

Sources

Engineering the Furan Scaffold: A Comprehensive Guide to the Physical and Chemical Characteristics of Substituted Furans

Executive Summary

As a Senior Application Scientist, I frequently encounter substituted furans at the intersection of medicinal chemistry, materials science, and renewable energy. The furan ring—a five-membered aromatic heterocycle containing an oxygen atom—is a highly versatile structural motif. By strategically substituting the α- (C-2, C-5) and β- (C-3, C-4) positions, researchers can precisely modulate the physical properties, chemical reactivity, and pharmacokinetic profiles of target molecules. This whitepaper provides an in-depth analysis of the physical and chemical characteristics of substituted furans, detailing their reactivity profiles, modern synthetic workflows, and applications in drug development.

Physical Characteristics of Key Substituted Furans